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molecular formula C7H7N3 B1282199 2-Amino-5-methylnicotinonitrile CAS No. 38076-78-7

2-Amino-5-methylnicotinonitrile

Cat. No. B1282199
M. Wt: 133.15 g/mol
InChI Key: OOKFORLRLLVDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916551B2

Procedure details

To a solution of 2-amino-3-bromo-5-methylpyridine (3.74 g) in DMF (30 mL) was added copper(I) cyanide (4.48 g), and the mixture was stirred under microwave irradiation at 180° C. for 30 min. To the reaction mixture were added ethyl acetate and water, 1N aqueous sodium hydroxide solution (50 mL) was added and the mixture was stirred. Insoluble material was filtered off through celite. The aqueous layer and organic layer were separated, and the aqueous layer was extracted with ethyl acetate. The extract was collected, washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (357 mg) as a colorless solid.
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Br)=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.[Cu][C:11]#[N:12].C(OCC)(=O)C.[OH-].[Na+]>CN(C=O)C.O>[NH2:1][C:2]1[C:7]([C:11]#[N:12])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.74 g
Type
reactant
Smiles
NC1=NC=C(C=C1Br)C
Name
copper(I) cyanide
Quantity
4.48 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under microwave irradiation at 180° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off through celite
CUSTOM
Type
CUSTOM
Details
The aqueous layer and organic layer were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was collected
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C(C=C1C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 357 mg
YIELD: CALCULATEDPERCENTYIELD 13.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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